1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate
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Overview
Description
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate, also known as A-401 or A-401 oxalate, is a synthetic compound that has been developed for research purposes. It is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. This receptor plays a critical role in the regulation of cognitive function, mood, and inflammation. By blocking the activity of the α7nAChR, this compound oxalate can modulate the release of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound oxalate has been shown to improve cognitive function in various animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It also has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been shown to reduce inflammation and oxidative stress in various models of neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate is its high selectivity for the α7nAChR, which minimizes off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, its potency and efficacy may vary depending on the specific model and experimental conditions used.
List of
Future Directions
1. Further investigation of the mechanism of action of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate and its effects on neurotransmitter release and synaptic plasticity.
2. Evaluation of the efficacy of this compound oxalate in clinical trials for various neurological and psychiatric disorders.
3. Development of novel α7nAChR antagonists with improved potency and selectivity.
4. Investigation of the potential use of this compound oxalate as a tool compound for studying the role of the α7nAChR in various physiological and pathological conditions.
5. Exploration of the potential therapeutic effects of this compound oxalate in other disease models, such as cancer and autoimmune disorders.
Synthesis Methods
The synthesis of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate involves several steps, including the reaction of 4-allyl-2-methoxyphenol with 1-bromo-5-chloropentane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting 4-methylpiperidine with the intermediate in the presence of oxalic acid.
Scientific Research Applications
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate has been extensively studied in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in these models.
Properties
IUPAC Name |
1-[5-(2-methoxy-4-prop-2-enylphenoxy)pentyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.C2H2O4/c1-4-8-19-9-10-20(21(17-19)23-3)24-16-7-5-6-13-22-14-11-18(2)12-15-22;3-1(4)2(5)6/h4,9-10,17-18H,1,5-8,11-16H2,2-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDXVHSCDZFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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